molecular formula C7H4ClN3O2 B103370 2-Chloro-7-nitro-1H-benzo[d]imidazole CAS No. 15965-55-6

2-Chloro-7-nitro-1H-benzo[d]imidazole

Cat. No.: B103370
CAS No.: 15965-55-6
M. Wt: 197.58 g/mol
InChI Key: IDHWSFVCVDTHNI-UHFFFAOYSA-N
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Description

2-Chloro-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-nitro-1H-benzo[d]imidazole typically involves the nitration of 2-chlorobenzimidazole. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Chloro-4-amino-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzimidazole derivatives.

Scientific Research Applications

2-Chloro-7-nitro-1H-benzo[d]imidazole has several applications in scientific research, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.

    Biological Studies: The compound is used in studies to understand the structure-activity relationship of benzimidazole derivatives and their biological activities.

    Industrial Applications: It is used in the development of dyes, pigments, and other functional materials due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1H-benzimidazole:

    2-Amino-4-nitro-1H-benzimidazole: Contains an amino group instead of a chloro group, leading to different chemical and biological properties.

Uniqueness

2-Chloro-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows for the synthesis of a wide range of derivatives with diverse biological and industrial applications.

Properties

IUPAC Name

2-chloro-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHWSFVCVDTHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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